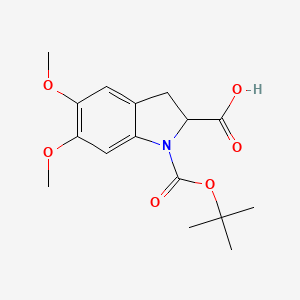

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid

描述

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is a heterocyclic compound featuring an indoline core (a dihydroindole structure) with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom (position 1), a carboxylic acid moiety at position 2, and methoxy substituents at positions 5 and 5. The tert-Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions . The carboxylic acid at position 2 provides a reactive site for further derivatization, such as amide bond formation or esterification, making this compound a versatile intermediate in medicinal chemistry and drug development.

属性

IUPAC Name |

5,6-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-10-8-13(22-5)12(21-4)7-9(10)6-11(17)14(18)19/h7-8,11H,6H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGVYAHILLZQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC(=C(C=C21)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Indoline Core: This can be achieved through various methods, including Fischer indole synthesis or palladium-catalyzed cyclization reactions.

Introduction of Methoxy Groups: The methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

化学反应分析

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The indoline core can be oxidized to indole using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include indole derivatives, alcohols, and free amines.

科学研究应用

Structure and Composition

The molecular formula of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is with a molecular weight of approximately 273.27 g/mol. The compound features an indoline structure with tert-butoxycarbonyl (Boc) and methoxy substituents, which enhance its reactivity and solubility.

Pharmaceutical Development

This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as anticancer drugs due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. Results indicated that specific modifications to the indoline structure enhanced cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways.

Organic Synthesis

The compound is a valuable reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its Boc group allows for easy protection and deprotection strategies, facilitating multi-step synthetic pathways.

Case Study: Synthesis of Complex Molecules

Researchers utilized this compound to synthesize novel heterocyclic compounds with potential biological activity. The reactions demonstrated high yields and selectivity, showcasing its utility in synthetic chemistry.

Material Science

In material science, this compound is employed in developing advanced materials such as polymers with tailored properties for electronics and coatings. Its unique chemical structure contributes to the formation of materials with enhanced thermal stability and electrical conductivity.

Case Study: Polymer Development

A recent project focused on incorporating this compound into polymer matrices to improve their mechanical properties and thermal resistance. The resulting materials exhibited superior performance compared to conventional polymers, indicating promising applications in electronics.

Analytical Chemistry

The compound is also used in analytical methods for detecting and quantifying other substances. Its distinct spectral properties allow for effective analysis in various industries, including pharmaceuticals and environmental monitoring.

Case Study: Detection Methods

A study explored the use of this compound as a standard in chromatographic methods for analyzing drug formulations. The results showed high accuracy and precision, demonstrating its effectiveness as an analytical tool.

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the molecule by preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid can be contextualized by comparing it to analogous tert-Boc-protected indoline and heterocyclic carboxylic acids. Below is a detailed analysis:

Structural Analogues

Physicochemical and Commercial Considerations

生物活性

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 273.28 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from undesired reactions. The presence of methoxy groups at positions 5 and 6 of the indoline ring enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that derivatives of indoline compounds exhibit significant antimicrobial effects. A study by Bavo et al. highlighted the potential of similar indoline derivatives as inhibitors against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

Indoline derivatives have also been studied for their anticancer properties. A notable study demonstrated that certain substituted indolines could induce apoptosis in cancer cells by activating specific apoptotic pathways . The presence of methoxy groups may contribute to enhanced interactions with cellular targets, promoting cytotoxicity.

Neuroprotective Effects

There is emerging evidence that compounds with indoline structures can exhibit neuroprotective effects. Research has shown that they may modulate neurotransmitter systems, particularly cholinergic receptors, which are crucial in neurodegenerative diseases . This property could make them candidates for further development in treating conditions like Alzheimer's disease.

The biological activity of this compound appears to be mediated through several mechanisms:

- Enzyme Inhibition : Indolines can act as inhibitors of key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways and providing neuroprotective benefits.

- Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。